molecular formula C16H14O3 B11156303 3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one

3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one

Cat. No.: B11156303
M. Wt: 254.28 g/mol
InChI Key: UZVKJOJYTQXHHS-UHFFFAOYSA-N
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Description

3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one is a chemical compound that belongs to the class of benzo[c]chromen-6-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one typically involves the reaction of 2-hydroxychalcones with β-ketoesters in the presence of a base such as cesium carbonate (Cs2CO3). This one-pot reaction is efficient and yields a variety of benzo[c]chromen-6-one derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to modulate various biological processes through its interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one stands out due to its unique structural features and potential applications. Its specific substitution pattern and functional groups confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-propan-2-yloxybenzo[c]chromen-6-one

InChI

InChI=1S/C16H14O3/c1-10(2)18-11-7-8-13-12-5-3-4-6-14(12)16(17)19-15(13)9-11/h3-10H,1-2H3

InChI Key

UZVKJOJYTQXHHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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